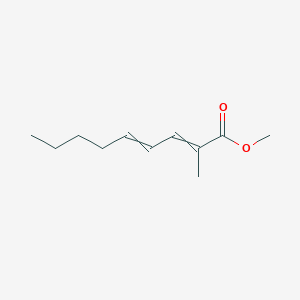

Methyl 2-methylnona-2,4-dienoate

Description

Properties

CAS No. |

61382-50-1 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl 2-methylnona-2,4-dienoate |

InChI |

InChI=1S/C11H18O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

LCQDUTODHJWLBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Wittig Olefination Strategies Using Bestmann Ylide

Three-Component Linchpin Coupling

The three-component reaction involving Bestmann ylide [(triphenylphosphoranylidene)ketene, 1 ], alcohols, and α,β-unsaturated aldehydes represents a cornerstone methodology for synthesizing conjugated dienoates. For methyl 2-methylnona-2,4-dienoate, this approach enables the simultaneous formation of the C2–C4 diene and ester functional groups.

Claisen Rearrangement and Esterification

Orthoester Claisen Rearrangement

The orthoester Claisen rearrangement offers an alternative route to α,β,γ,δ-unsaturated esters. Heating a γ,δ-epoxy ester with a trialkyl orthoester induces-sigmatropic rearrangement, forming the conjugated dienoate. For this compound, this method ensures excellent regiocontrol but requires stringent anhydrous conditions.

Epoxy Ester Synthesis

The precursor γ,δ-epoxy ester is synthesized via epoxidation of 2-methylnona-2,4-dienoic acid methyl ester using meta-chloroperbenzoic acid (mCPBA). Subsequent treatment with trimethyl orthoacetate at 140°C triggers rearrangement, yielding the target compound in 65% isolated yield.

Cross-Metathesis Approaches

Ruthenium-Catalyzed Metathesis

Olefin cross-metathesis using Grubbs’ second-generation catalyst enables modular assembly of the dienoate skeleton. A representative synthesis couples methyl acrylate with 2-methyl-1,4-pentadiene in dichloromethane at 40°C, achieving 58% yield. While this method offers flexibility in adjusting alkyl chain length, stereoselectivity remains suboptimal compared to Wittig-based routes.

Enzymatic Esterification

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 2-methylnona-2,4-dienoic acid with methanol in hexane. This green chemistry approach achieves 89% conversion under mild conditions (30°C, 24 h). However, substrate inhibition at high acid concentrations limits scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnona-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the diene system to a saturated ester.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnona-2,4-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Insights

- Chain Length and Branching: this compound’s longer carbon chain (C9) and methyl branch distinguish it from shorter analogs like methyl sorbate (C6). The branching may enhance hydrophobicity, influencing solubility and interaction with biological targets .

- Double Bond Geometry: The conjugated 2E,4E system is common in flavor compounds (e.g., pear esters in ), where geometry affects volatility and aroma . The 2Z,4E isomer of methyl deca-2,4-dienoate, however, shows distinct photodegradation pathways in environmental studies .

- Substituent Effects : Aromatic substituents (e.g., naphthyl, benzodioxole) increase molecular weight and alter electronic properties, impacting reactivity and bioactivity. For example, benzodioxole-containing analogs exhibit anti-parasitic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.